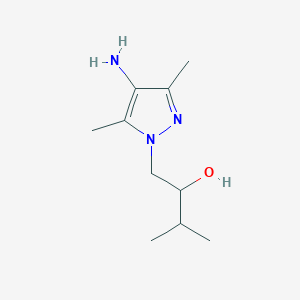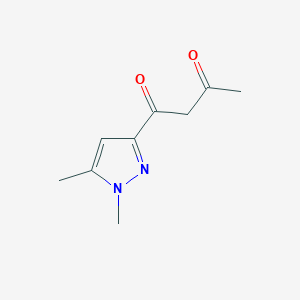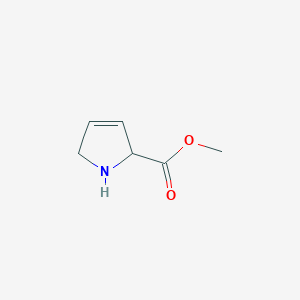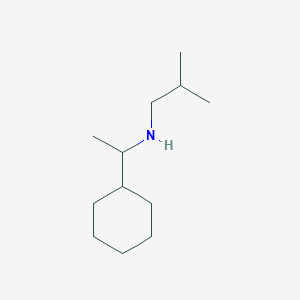![molecular formula C10H17N3O B13320222 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 5-methyloxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(5-methyloxolan-2-yl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Contains an oxazole ring and a sulfonamide group, differing in both structure and functional groups.
Uniqueness
4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring with an oxolane substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-methyl-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-5-13(12-10(7)11)6-9-4-3-8(2)14-9/h5,8-9H,3-4,6H2,1-2H3,(H2,11,12) |
Clave InChI |
XWBOYAGRSKAOJO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)CN2C=C(C(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






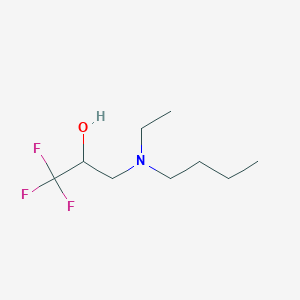
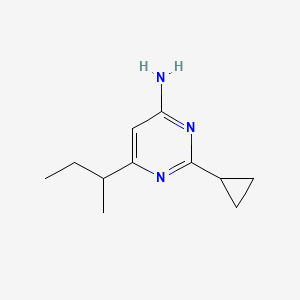
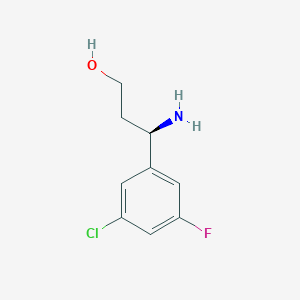
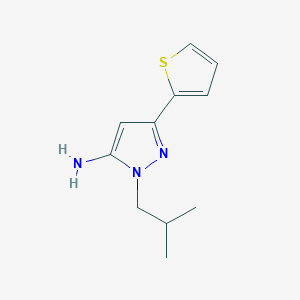
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
